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Introduction
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a

privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational

flexibility allow for optimal interactions with a variety of biological targets.[1][2] Azepane-

containing molecules have demonstrated a wide spectrum of pharmacological activities,

leading to their incorporation into over 20 FDA-approved drugs for treating a range of

conditions, including central nervous system (CNS) disorders, cancer, and metabolic diseases.

[3][4]

This technical guide focuses on the therapeutic potential of "Azepan-3-yl-methyl-amine," a

specific, yet underexplored, member of the azepane family. While direct biological data for this

compound is scarce in publicly available literature, its structural features—a C3-substituted

aminomethyl group—suggest significant potential as a versatile building block for novel drug

candidates. This document will, therefore, explore this potential by examining the synthesis,

biological activities, and structure-activity relationships of structurally related azepane

derivatives. By providing a comprehensive overview of the available data and detailed

experimental protocols, this guide aims to serve as a valuable resource for researchers

interested in leveraging the azepan-3-yl-methyl-amine core for the discovery and

development of next-generation therapeutics.
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Chemical Properties of Azepan-3-yl-methyl-amine
A summary of the key chemical identifiers and properties for Azepan-3-yl-methyl-amine is

provided in Table 1.

Property Value

CAS Number 124695-93-8

Molecular Formula C₇H₁₆N₂

Molecular Weight 128.22 g/mol

IUPAC Name (azepan-3-yl)methanamine

Proposed Synthesis of Azepan-3-yl-methyl-amine
A plausible synthetic route to Azepan-3-yl-methyl-amine can be envisioned starting from

commercially available precursors, such as D-ornithine, and employing established synthetic

methodologies like lactamization and reductive amination. A proposed synthetic workflow is

outlined below. The key steps would involve the cyclization of a protected amino acid to form

the azepane lactam, followed by functional group manipulations to introduce the aminomethyl

moiety.
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Proposed Synthesis of Azepan-3-yl-methyl-amine

N-Boc-D-Ornithine

Lactamization

N-Boc-azepan-2-one

Reduction to Amine

(R)-3-(Boc-amino)azepane

Boc Deprotection

(R)-azepan-3-amine

Formylation

N-(azepan-3-yl)formamide

Amide Reduction

Azepan-3-yl-methyl-amine
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A proposed synthetic workflow for Azepan-3-yl-methyl-amine.
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Potential Biological Activities and Applications in
Drug Discovery
The structural characteristics of Azepan-3-yl-methyl-amine suggest its potential utility in

several therapeutic areas. The following sections explore these possibilities based on data from

analogous compounds.

Central Nervous System (CNS) Disorders: Monoamine
Transporter Inhibition
A significant number of azepane derivatives have been investigated for their activity on

monoamine transporters, including the dopamine transporter (DAT), serotonin transporter

(SERT), and norepinephrine transporter (NET).[5] These transporters are critical for regulating

neurotransmitter levels in the synapse, and their modulation is a key strategy for treating

depression, anxiety, and other CNS disorders.[5]

N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters.

For instance, the (R,R)-1a enantiomer of an N-benzylated bicyclic azepane demonstrated

significant inhibitory activity against NET, DAT, and SERT.[6] The structure-activity relationship

(SAR) studies revealed that substitutions on the benzyl group can modulate the activity and

selectivity of these compounds.[6]

The presence of a basic nitrogen in the azepane ring and the aminomethyl side chain in

Azepan-3-yl-methyl-amine makes it an attractive scaffold for designing novel monoamine

transporter inhibitors.
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Simplified Dopamine Signaling Pathway.
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Table 2: In Vitro Activities of Azepane Derivatives as Monoamine Transporter Inhibitors

Compound Target IC₅₀ (nM) Reference

(R,R)-1a (N-

benzylated bicyclic

azepane)

NET 60 [6]

(R,R)-1a (N-

benzylated bicyclic

azepane)

DAT 230 [6]

(R,R)-1a (N-

benzylated bicyclic

azepane)

SERT 250 [6]

Oncology: Kinase and Phosphatase Inhibition
The azepane scaffold is present in several anticancer agents.[3] Derivatives of this ring system

have been shown to inhibit key enzymes involved in cancer cell signaling, such as protein

kinases and phosphatases.

Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling

cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a

hallmark of many cancers.[7] Novel azepine derivatives have been designed and synthesized

as inhibitors of this pathway, demonstrating significant cytotoxicity against colorectal cancer

cells.[7]

Protein Tyrosine Phosphatase (PTP) Inhibition: Protein tyrosine phosphatases PTPN1 (PTP1B)

and PTPN2 have been identified as attractive targets for enhancing T-cell anti-tumor immunity.

[8] Recently, novel azepane-containing derivatives have been developed as potent

PTPN2/PTPN1 inhibitors with nanomolar inhibitory potency and robust in vivo antitumor

efficacy.[8]

The structural features of Azepan-3-yl-methyl-amine provide a foundation for the

development of novel kinase or phosphatase inhibitors.
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Simplified PI3K/Akt/mTOR Signaling Pathway.
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Table 3: In Vitro Activities of Azepine/Azepane Derivatives as Enzyme Inhibitors

Compound Target IC₅₀ (µM) Reference

Diazepine 4a PI3K/Akt 8.445 [7]

Oxazepine 7a PI3K/Akt 33.04 [7]

Azepane derivative 4 PTPN1/PTPN2 Nanomolar Potency [8]

Structure-Activity Relationship (SAR) Insights
While specific SAR data for Azepan-3-yl-methyl-amine is unavailable, general trends can be

inferred from related azepane derivatives.

Substitution at the 3-position: The nature and stereochemistry of the substituent at the C3

position are critical for biological activity. For monoamine transporter inhibitors, the

aminomethyl group could be a key pharmacophoric element for interaction with the

transporter binding site.

N-substitution: The primary amine of the aminomethyl group and the secondary amine of the

azepane ring provide opportunities for derivatization to modulate potency, selectivity, and

pharmacokinetic properties. For example, N-benzylation has been shown to be crucial for

the monoamine transporter inhibitory activity of some bicyclic azepanes.[6]

Ring Conformation: The conformational flexibility of the seven-membered azepane ring is a

key determinant of its biological activity.[2] The introduction of substituents can influence the

preferred conformation of the ring, thereby affecting its binding to a target protein.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of

Azepan-3-yl-methyl-amine and its derivatives.
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A general workflow for drug discovery with azepane derivatives.

Proposed Synthesis of Azepan-3-yl-methyl-amine via
Reductive Amination
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This protocol describes a general procedure for the reductive amination of a suitable azepane-

3-carboxaldehyde precursor.

Imine Formation: To a solution of azepane-3-carboxaldehyde (1.0 eq) in a suitable solvent

(e.g., methanol or dichloromethane) is added an amine source, such as ammonia in

methanol or ammonium acetate (1.5-2.0 eq). The reaction mixture is stirred at room

temperature for 1-2 hours to allow for imine formation.

Reduction: A reducing agent, such as sodium borohydride (1.5 eq) or sodium

triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture at 0 °C.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until the starting material is consumed.

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution

of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g.,

dichloromethane or ethyl acetate).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford the desired Azepan-3-yl-methyl-amine.

Monoamine Transporter Binding Assay (Radioligand
Displacement)
This protocol is adapted for determining the binding affinity of a test compound for the

dopamine transporter (DAT).[1]

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and subjected to

centrifugation to isolate the crude membrane fraction containing the dopamine transporters.

The final membrane pellet is resuspended in assay buffer and the protein concentration is

determined.

Binding Assay: In a 96-well plate, the following are added in triplicate:

Total Binding: Membrane preparation, radioligand (e.g., [³H]WIN 35,428), and assay buffer.
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Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a

known DAT inhibitor (e.g., cocaine).

Competition: Membrane preparation, radioligand, and varying concentrations of the test

compound.

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes)

to allow for binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed

by washing with ice-cold buffer to separate bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific

binding) is determined by non-linear regression analysis of the competition data. The

inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay
This is a general fluorescence-based assay to determine the inhibitory activity of a compound

against PTP1B.[9][10]

Reagent Preparation: Prepare assay buffer and a solution of the fluorogenic substrate, such

as p-nitrophenyl phosphate (pNPP) or DiFMUP. Prepare a stock solution of recombinant

human PTP1B enzyme.

Assay Procedure: In a 96-well plate, add the following to each well:

Assay buffer.

Test compound at various concentrations.

PTP1B enzyme solution.
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Pre-incubation: The plate is pre-incubated at room temperature for a specified time (e.g., 10-

15 minutes) to allow for the interaction between the inhibitor and the enzyme.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic

substrate to all wells.

Signal Detection: The increase in fluorescence resulting from the dephosphorylation of the

substrate is measured over time using a fluorescence plate reader.

Data Analysis: The initial reaction rates are calculated from the linear portion of the

fluorescence versus time curves. The percent inhibition for each concentration of the test

compound is calculated relative to a control with no inhibitor. The IC₅₀ value is determined by

plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting

the data to a dose-response curve.

Conclusion
While "Azepan-3-yl-methyl-amine" remains a largely unexplored chemical entity, the

extensive body of research on the broader class of azepane derivatives strongly suggests its

potential as a valuable scaffold in modern drug discovery. The inherent structural features of

this molecule, including the conformationally flexible seven-membered ring and the strategically

positioned aminomethyl group, provide a fertile ground for the design of novel therapeutics

targeting a range of biological entities, particularly monoamine transporters and protein

kinases/phosphatases.

This technical guide has provided a comprehensive overview of the potential applications of the

Azepan-3-yl-methyl-amine core, supported by quantitative data from analogous compounds

and detailed experimental protocols to facilitate further investigation. It is our hope that this

document will serve as a catalyst for future research into this promising, yet under-investigated,

chemical scaffold, ultimately leading to the development of new and effective treatments for a

variety of human diseases. The systematic exploration of the chemical space around Azepan-
3-yl-methyl-amine, guided by the structure-activity relationships of related compounds, holds

significant promise for the discovery of the next generation of innovative medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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